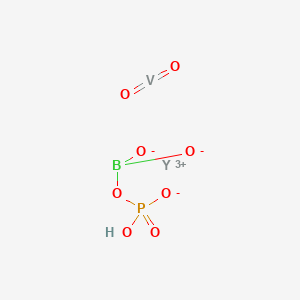
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) is a complex compound that integrates elements from different groups of the periodic table
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves multiple steps, each requiring specific conditions. The preparation typically starts with the individual synthesis of dioxidoboranyl hydrogen phosphate and dioxovanadium complexes. These are then combined with yttrium(3+) under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions could produce lower oxidation state species .
Scientific Research Applications
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) has several scientific research applications:
Mechanism of Action
The mechanism of action of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can lead to altered cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Oxovanadium complexes: These compounds share similar vanadium-based structures and exhibit comparable catalytic properties.
Yttrium complexes: Similar yttrium-based compounds are used in various industrial applications, including materials science and electronics.
Uniqueness
This combination allows for a broader range of reactions and interactions, making it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
BHO8PVY |
|---|---|
Molecular Weight |
310.64 g/mol |
IUPAC Name |
dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) |
InChI |
InChI=1S/BH2O6P.2O.V.Y/c2-1(3)7-8(4,5)6;;;;/h(H2,4,5,6);;;;/q-2;;;;+3/p-1 |
InChI Key |
FTSNJAAJHJAYGI-UHFFFAOYSA-M |
Canonical SMILES |
B([O-])([O-])OP(=O)(O)[O-].O=[V]=O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


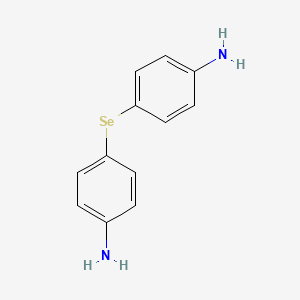
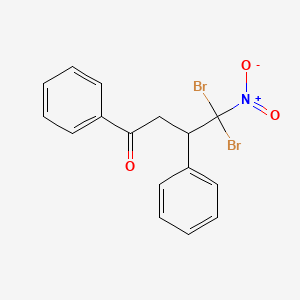
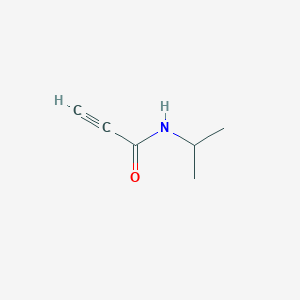
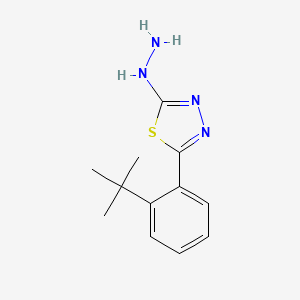
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
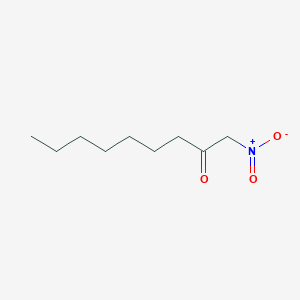

phosphane](/img/structure/B14480369.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
